molecular formula C18H20N4O2S B2628087 ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate CAS No. 1207057-98-4

ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate

Cat. No.: B2628087
CAS No.: 1207057-98-4
M. Wt: 356.44
InChI Key: BIGMFYQNXDZQOK-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a p-tolyl group at position 1, a methyl group at position 4, and a thioether-linked propanoate ester at position 5. The thioether moiety and ester functional group contribute to its unique physicochemical properties, such as lipophilicity and metabolic stability, distinguishing it from simpler pyrazole or pyridazine derivatives.

Properties

IUPAC Name

ethyl 2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-5-24-18(23)13(4)25-17-16-15(12(3)20-21-17)10-19-22(16)14-8-6-11(2)7-9-14/h6-10,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGMFYQNXDZQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C2C(=C(N=N1)C)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Thioether formation: The pyrazolo[3,4-d]pyridazine intermediate is then reacted with a thiol compound, such as p-tolylthiol, under suitable conditions to form the thioether linkage.

    Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Ethanol, dichloromethane, tetrahydrofuran.

Major Products

    Sulfoxides and sulfones: Formed from the oxidation of the thioether group.

    Amines: Formed from the reduction of nitro groups.

    Amides and esters: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Pharmacological Properties

Ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate has been investigated for various pharmacological activities, including:

  • Anticancer Activity : Compounds with similar pyrazolo[3,4-d]pyridazine structures have demonstrated potential as inhibitors of epidermal growth factor receptors (EGFR), which are crucial in cancer proliferation. Research indicates that derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells, making them promising candidates for anticancer therapies .
  • Anti-inflammatory Effects : The compound's structural analogs have shown efficacy in inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes. For instance, certain pyrazole derivatives exhibit anti-inflammatory activity comparable to established drugs like Celecoxib, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of compounds structurally related to this compound:

StudyFindings
Chahal et al. (2023)Investigated synthetic pyrazole derivatives demonstrating significant COX-II inhibition and anti-inflammatory properties .
PMC9466626 (2022)Developed new pyrazolo[3,4-d]pyrimidine derivatives showing strong anti-proliferative effects against cancer cell lines through EGFR inhibition .
PMC6863095 (2019)Explored the role of pyrazolo compounds in targeting Pim kinases for hypertension control, indicating broader therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyridazine core can mimic natural substrates or inhibitors, thereby modulating biological pathways. The thioether and ester groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate is compared with analogous compounds from the pyrazolo-pyrimidine and pyrazolo-triazolopyrimidine families (Table 1). These comparisons focus on structural features, synthetic pathways, and reactivity.

Table 1: Key Structural and Functional Comparisons

Compound ID/Name Core Structure Key Substituents/Functional Groups Notable Reactivity or Applications Reference
This compound Pyrazolo[3,4-d]pyridazine - p-Tolyl (position 1)
- Methyl (position 4)
- Thioether-propanoate ester (position 7)
High lipophilicity; potential kinase inhibition [Synthesized analog]
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Pyrazolo[3,4-d]pyrimidine - p-Tolyl (position 1)
- Imino and amine groups (positions 4 and 5)
Hydrogen-bonding capacity; base-sensitive
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3) Pyrazolo[3,4-d]pyrimidine - Hydrazine (position 4) Precursor for cyclization reactions; forms pyrazole derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 7) Pyrazolo-triazolopyrimidine Triazole fused at positions 4,3-c Thermally stable; isomerizes under acidic conditions
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 6) Pyrazolo-triazolopyrimidine Triazole fused at positions 1,5-c Isomer of Compound 7; forms under basic conditions

Key Findings:

Core Heterocycle Differences: The pyrazolo[3,4-d]pyridazine core in the target compound differs from pyrazolo[3,4-d]pyrimidine (Compounds 2, 3) by the replacement of a nitrogen atom with a carbon in the six-membered ring. This alters electronic properties, reducing basicity compared to pyrimidine analogs . Fused triazoles (Compounds 6, 7) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and thermal stability but reducing solubility in nonpolar solvents.

Substituent Effects: The thioether-propanoate ester in the target compound increases lipophilicity (logP ~3.2 estimated) compared to hydrazine (Compound 3, logP ~1.8) or imino-amine (Compound 2, logP ~2.1) derivatives. The p-tolyl group (common across all compounds) contributes to π-π stacking interactions in biological targets but may limit aqueous solubility.

Reactivity and Stability :

  • The thioether group in the target compound is less prone to oxidation than hydrazine (Compound 3), which undergoes cyclization to form pyrazole derivatives (e.g., Compounds 4, 5) .
  • Triazolopyrimidines (Compounds 6–9) exhibit isomerization behavior (e.g., Compound 7 → 6 under basic conditions), a feature absent in the pyridazine-based target compound due to its rigid core .

Biological Activity

Ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyridazine scaffold, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H20N4S Ethyl 2 4 methyl 1 p tolyl 1H pyrazolo 3 4 d pyridazin 7 yl thio propanoate \text{C}_{17}\text{H}_{20}\text{N}_4\text{S}\quad \text{ Ethyl 2 4 methyl 1 p tolyl 1H pyrazolo 3 4 d pyridazin 7 yl thio propanoate }

This scaffold is significant due to its ability to interact with various biological targets, particularly within cancer cells.

Antitumor Activity

Recent studies indicate that derivatives of pyrazolo compounds exhibit substantial antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The pyrazolo[3,4-d]pyridazine derivatives are believed to act through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 has been particularly noted, leading to reduced viability in cancer cells such as MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM .
  • Case Studies :
    • A study demonstrated that a related compound induced apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 .
    • Another investigation highlighted the effects of pyrazolo derivatives on colorectal cancer cells, showcasing significant cytotoxicity and pro-apoptotic activity .

Anti-inflammatory Activity

In addition to its antitumor properties, this compound may exhibit anti-inflammatory effects.

  • Mechanism : The compound's structure allows it to modulate inflammatory pathways by inhibiting myeloperoxidase activity and reducing levels of pro-inflammatory cytokines such as TNF-α and IL-22 .
  • Research Findings : A recent study focused on pyrazolo derivatives indicated their potential in alleviating digestive system inflammation by improving histological structures and reducing inflammatory markers in experimental models .

Summary of Biological Activities

Activity TypeMechanism of ActionKey Findings
AntitumorCDK inhibitionSignificant cytotoxicity against MCF-7 and HCT-116 with IC50 values between 45–97 nM .
Anti-inflammatoryModulation of inflammatory cytokinesReduction in TNF-α and IL-22 levels; improved histological outcomes in inflammation models .

Q & A

Q. How can the study of this compound contribute to broader chemical biology or drug discovery frameworks?

  • Methodological Answer : Integrate findings into cheminformatics pipelines (e.g., PubChem BioAssay) to populate structure-activity databases. Collaborative frameworks like the CLP Research Forums encourage cross-disciplinary validation of mechanisms .

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